Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Overview
Description
Benzyl N-[(2R)-2-hydroxypropyl]carbamate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a carbamate derivative, which is a class of compounds commonly used in organic synthesis and as protecting groups for amines . The compound is characterized by the presence of a benzyl group, a hydroxypropyl group, and a carbamate functional group.
Mechanism of Action
Target of Action
Benzyl N-[(2R)-2-hydroxypropyl]carbamate is a type of carbamate compound . Carbamates are often used as protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
Carbamates, in general, are known to interact with their targets by forming a covalent bond, thereby protecting the amine group during peptide synthesis .
Biochemical Pathways
As a carbamate, it likely plays a role in peptide synthesis pathways, where it protects amine groups from unwanted reactions .
Result of Action
As a carbamate, it likely contributes to the successful synthesis of peptides by protecting amine groups .
Biochemical Analysis
Biochemical Properties
It is known that carbamates, a class of compounds to which Benzyl N-[(2R)-2-hydroxypropyl]carbamate belongs, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
Cellular Effects
It is known that carbamates can interact with various cellular processes, particularly those involving amines .
Molecular Mechanism
As a carbamate, it may interact with amines in a way that influences their function
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[(2R)-2-hydroxypropyl]carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with (2R)-2-amino-1-propanol under basic conditions . The reaction typically proceeds as follows:
- Dissolve (2R)-2-amino-1-propanol in an organic solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2R)-2-hydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of benzyl N-[(2R)-2-oxopropyl]carbamate.
Reduction: Formation of benzyl N-[(2R)-2-aminopropyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(2R)-2-hydroxypropyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[(3-hydroxypropyl)]carbamate: Similar structure but with a different hydroxyalkyl group.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, removed under acidic conditions.
Carboxybenzyl (Cbz) carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Uniqueness
Benzyl N-[(2R)-2-hydroxypropyl]carbamate is unique due to its specific stereochemistry and the presence of both a benzyl and a hydroxypropyl group. This combination provides distinct reactivity and stability compared to other carbamate derivatives .
Properties
IUPAC Name |
benzyl N-[(2R)-2-hydroxypropyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYZDASODLLCMM-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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